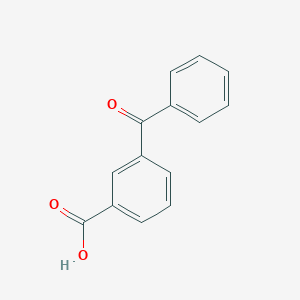
1-Heptyl-3-methoxy-2-methyl-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Heptyl-3-methoxy-2-methyl-9H-carbazole: is a derivative of carbazole, a significant class of heterocyclic compounds. Carbazoles have been known for their diverse biological activities and applications in various fields such as chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Heptyl-3-methoxy-2-methyl-9H-carbazole typically involves the alkylation of carbazole derivatives. One common method includes the reaction of 3-methoxycarbazole with heptyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide. These reactions typically lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced carbazole derivatives.
Substitution: Substitution reactions, such as halogenation or nitration, can be carried out using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Bromine, nitric acid
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Reduced carbazole derivatives
Substitution: Halogenated or nitrated carbazole derivatives
Scientific Research Applications
Chemistry: In chemistry, 1-Heptyl-3-methoxy-2-methyl-9H-carbazole is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological studies, particularly in its ability to induce apoptosis in cancer cells. It has been found to increase caspase-3 activity and generate reactive oxygen species, leading to the inhibition of cancer cell proliferation .
Medicine: In medicine, this compound is being explored for its potential as an anti-cancer agent. Its ability to induce apoptosis in cancer cells makes it a candidate for further research in cancer therapy .
Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices. Its excellent photophysical properties make it suitable for use in optoelectronic applications .
Mechanism of Action
The mechanism of action of 1-Heptyl-3-methoxy-2-methyl-9H-carbazole involves its interaction with cellular pathways that regulate apoptosis. The compound induces the activation of caspase-3, a key enzyme in the apoptotic pathway. This leads to the generation of reactive oxygen species, which further promote cell death. The compound’s ability to inhibit the NF-κB signaling pathway also contributes to its anti-cancer effects .
Comparison with Similar Compounds
- 3-Methoxy-9H-Carbazole
- 2-Methyl-9H-Carbazole
- 9-Ethyl-9H-Carbazole-3-carbaldehyde
Comparison: Compared to other carbazole derivatives, 1-Heptyl-3-methoxy-2-methyl-9H-carbazole stands out due to its unique heptyl and methoxy substituents. These groups enhance its solubility and photophysical properties, making it more suitable for applications in optoelectronics and as an anti-cancer agent .
Properties
CAS No. |
139196-83-1 |
|---|---|
Molecular Formula |
C21H27NO |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-heptyl-3-methoxy-2-methyl-9H-carbazole |
InChI |
InChI=1S/C21H27NO/c1-4-5-6-7-8-11-16-15(2)20(23-3)14-18-17-12-9-10-13-19(17)22-21(16)18/h9-10,12-14,22H,4-8,11H2,1-3H3 |
InChI Key |
ABYVCTWTYWFOAJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1=C2C(=CC(=C1C)OC)C3=CC=CC=C3N2 |
Canonical SMILES |
CCCCCCCC1=C2C(=CC(=C1C)OC)C3=CC=CC=C3N2 |
Key on ui other cas no. |
139196-83-1 |
Synonyms |
3-O-Methylcarazostatin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate](/img/structure/B145936.png)






![4-(Acetoxymethyl)nitrosamino]-1-(3-pyridyl)-1-butanone](/img/structure/B145947.png)

![Bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B145954.png)
